Diselanide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

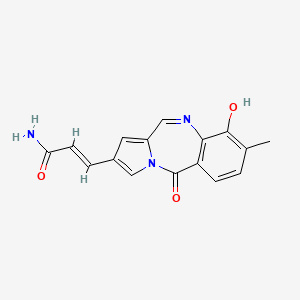

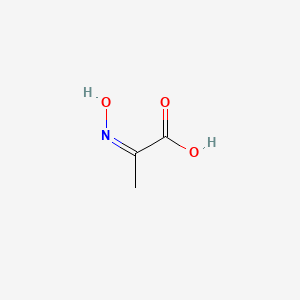

Diselanide is a selenium hydride.

Scientific Research Applications

Synthesis and Chemical Applications

- One-Pot Synthesis of Selenocyanates : Diselanide derivatives can be synthesized through interactions involving selenium dioxide. This method allows for the production of selenocyanates, which have potential applications in various chemical reactions (Kachanov et al., 2004).

- Photoresponsive Polyelectrolyte Films : Diselenide functional groups are used in creating photoresponsive films. These films can be disrupted under mild visible light and have potential applications in photodynamic therapy and chemotherapy (Ren et al., 2013).

- Organic Diselenides in Asymmetric Stereoselective Synthesis : Organic diselenides serve as reagents and precursors in stereoselective synthesis. They play a role in oxidative reactions using hydrogen peroxide, offering environmentally friendly and efficient methodologies (Santi, Tomassini, & Sancineto, 2017).

Biomedical and Material Science Applications

- Antitumor Activity : A rhenium (I)-diselenoether compound exhibits significant inhibitory effects on breast cancer cells and can reduce tumor volume without noticeable toxicity. This highlights its potential in cancer treatment (Collery et al., 2015).

- Radiation-Sensitive Drug-Delivery System : Diselenide-containing block co-polymer aggregates are sensitive to γ-radiation and can be used for controlled drug release. This approach may enhance the combination of radiotherapy and chemotherapy (Ma et al., 2011).

- Photodynamic Therapy and Chemotherapy : Diselenide-containing films show promise for use in the combination of photodynamic therapy and chemotherapy, particularly for skin-related applications (Ren et al., 2013).

properties

Product Name |

Diselanide |

|---|---|

Molecular Formula |

HSe2- |

Molecular Weight |

158.9 g/mol |

InChI |

InChI=1S/H2Se2/c1-2/h1-2H/p-1 |

InChI Key |

AVJWYAUVPWRPJX-UHFFFAOYSA-M |

Canonical SMILES |

[SeH][Se-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

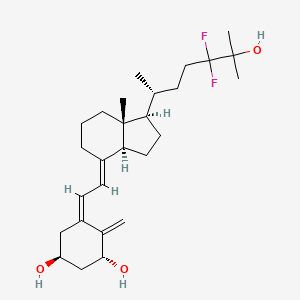

![4-[(6E,8E)-2-hydroxy-5,7-dimethyl-4-oxodeca-6,8-dienyl]piperidine-2,6-dione](/img/structure/B1231152.png)

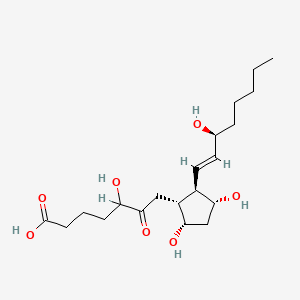

![But-2-enedioic acid;2-[1-[2-[[5-(piperidin-1-ylmethyl)furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile](/img/structure/B1231162.png)

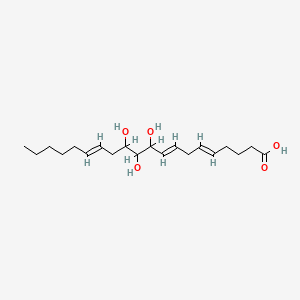

![(6R,7R)-7-[[(2R)-2-amino-2-(2-amino-1,3-benzothiazol-6-yl)acetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1231165.png)